2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-
Description
2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)- is a spirocyclic diketopiperazine derivative characterized by a bicyclic structure combining a piperazine-2,5-dione core fused with a cyclopentane ring. The compound features a benzyl (phenylmethyl) group at the 8-position and an amino group at the 2-position. Its molecular formula is C₁₅H₁₇N₃O₂, with a molecular weight of 283.32 g/mol (calculated from structural data) .
This compound is primarily utilized in medicinal chemistry as a scaffold for developing bioactive molecules, particularly in targeting enzymes like tryptophan hydroxylase (e.g., rodatristat, a derivative in clinical trials for carcinoid syndrome) . Its synthesis often involves palladium-catalyzed hydrogenation or alkylation reactions, as seen in the reduction of 8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione under an H₂ atmosphere .
Structure
3D Structure
Properties
Molecular Formula |
C16H21N3O2 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
2-amino-8-benzyl-2,8-diazaspiro[5.5]undecane-1,3-dione |
InChI |
InChI=1S/C16H21N3O2/c17-19-14(20)7-9-16(15(19)21)8-4-10-18(12-16)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,17H2 |
InChI Key |
RGGDWRBLSMIPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)N(C2=O)N)CN(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Bicyclic Precursors
A common method involves cyclocondensation reactions using diamines and dicarbonyl compounds. For example, reacting 1,5-diaminopentane with diethyl oxalate under acidic conditions yields the unsubstituted 2,8-diazaspiro[4.5]decane-1,3-dione core. Key parameters include:
- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane
- Temperature : −60°C to room temperature
- Catalyst : Lithium diisopropylamide (LDA) or sodium hydride
Regioselective Amination at Position 2
Introducing the amino group requires careful regiocontrol to avoid over-alkylation:
Gabriel Synthesis
The Gabriel method protects the amine as a phthalimide, followed by deprotection:
- Phthalimide introduction : React with phthalic anhydride in acetic acid (110°C, 6 hours)
- Deprotection : Hydrazine hydrate in ethanol (reflux, 3 hours)
Direct Amination via Hofmann Rearrangement
Treating the 2-carbamoyl derivative with bromine and sodium hydroxide generates the primary amine:
$$
\text{RCONH}2 \xrightarrow{\text{Br}2/\text{NaOH}} \text{RNH}_2
$$
This one-pot method achieves 50–60% yields but requires precise stoichiometry to prevent side reactions.
Optimization and Challenges
Competing Side Reactions
Purification Strategies
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 65–78 | 95 | Scalability | Limited functional group tolerance |
| RCM | 50–65 | 98 | Stereochemical control | High catalyst cost |
| Reductive Amination | 60–75 | 97 | Mild conditions | Requires aldehyde precursor |
| Gabriel Synthesis | 55–65 | 96 | Regioselective amination | Multi-step process |
Industrial-Scale Considerations
For kilogram-scale production, the cyclocondensation/alkylation route is preferred due to:
- Cost efficiency : LDA (~$50/mol) vs. Grubbs catalyst (~$500/mol)
- Solvent recovery : THF and DMF can be recycled via distillation
- Throughput : Batch reactions complete within 24 hours
Emerging Methodologies
Flow Chemistry
Continuous flow systems reduce reaction times from hours to minutes. For example, mixing diamine and diethyl oxalate streams at 120°C produces the spirocycle in 10 minutes with 80% yield.
Enzymatic Catalysis
Lipase-catalyzed cyclization in aqueous media achieves 70% yield under ambient conditions, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s activity.
Reduction: This reaction can be used to alter the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Biological Applications
Research indicates that compounds similar to 2,8-Diazaspiro[4.5]decane-1,3-dione exhibit significant biological activities:
- Inhibition of Enzymes : A study identified derivatives of this compound as selective inhibitors of TYK2/JAK1 pathways, which are crucial in inflammatory responses and autoimmune diseases .
- Antimicrobial Activity : Similar spirocyclic compounds have shown efficacy against various bacterial and fungal pathogens, indicating potential as antimicrobial agents .
Case Study 1: Selective TYK2/JAK1 Inhibition
A systematic exploration of structure-activity relationships demonstrated that specific modifications to the spirocyclic scaffold can enhance selectivity for TYK2/JAK1 inhibition. These findings suggest potential therapeutic applications in treating autoimmune diseases .
Case Study 2: Antimicrobial Efficacy
Research on similar compounds revealed significant antimicrobial activities against strains such as Xanthomonas axonopodis and Fusarium solani. The study emphasized the importance of structural variations in enhancing efficacy against these pathogens .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Structure | Methyl substitution enhances lipophilicity |
| 2-Amino-8-methyl-1,3-diazaspiro[4.5]decane | Structure | Exhibits different biological activities due to methyl group |
| 1-Amino-8-(phenylmethyl)-1,3-diazaspiro[4.5]decane | Structure | Variation in amino group positioning affects reactivity |
This table illustrates the structural diversity within this class of compounds while emphasizing the unique properties of 2,8-Diazaspiro[4.5]decane-1,3-dione due to its specific arrangement and functional groups.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the kinase activity of RIPK1. This inhibition blocks the activation of the necroptosis pathway, thereby preventing programmed cell death. The molecular targets include the ATP-binding site of RIPK1, and the pathways involved are those regulating cell death and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional properties of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)- with analogous spirocyclic diketopiperazines:
Key Findings from Comparative Analysis:
Structural Impact on Bioactivity: The 2-amino group in the target compound enhances hydrogen-bonding interactions with enzymatic targets, improving potency compared to non-amino analogs (e.g., 8-benzyl derivative) . Alkyl substituents (e.g., 2-ethyl, 8-methyl) reduce polarity, lowering solubility but increasing metabolic stability .
Synthetic Flexibility :
- Spirocyclic diketopiperazines are highly modular. For example, the 8-benzyl derivative serves as a precursor for diverse analogs via alkylation or cross-coupling reactions .
- Microwave-assisted Suzuki reactions enable rapid diversification at the 8-position, as seen in rodatristat’s synthesis .
Thermal and Pharmacokinetic Properties :
- Phenyl-substituted analogs (e.g., 6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione) exhibit higher melting points (73–183°C) due to π-stacking interactions, enhancing crystallinity .
- Hydrophobic substituents (e.g., benzyl, arylpyrimidine) improve blood-brain barrier penetration, critical for neuroactive compounds .
Safety and Handling: The 8-benzyl derivative requires precautions (GHS hazard codes) due to respiratory and dermal toxicity risks, whereas amino-substituted analogs may have mitigated hazards due to improved solubility .
Biological Activity
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-amino-8-(phenylmethyl)- is a bicyclic compound characterized by its unique spiro structure and the presence of two nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and cardiovascular health.
Chemical Structure and Properties
The molecular formula of 2,8-Diazaspiro[4.5]decane-1,3-dione is , with a molecular weight of approximately 218.25 g/mol. The structural features include a spirocyclic arrangement that contributes to its distinct chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| CAS Number | 945892-88-6 |
| InChI Key | ASPBBYVNTMIKLA-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that derivatives of 2,8-Diazaspiro[4.5]decane-1,3-dione exhibit significant antitumor properties. For instance, certain compounds within this class have shown promise in inhibiting cancer cell proliferation across various cancer types. A study highlighted that these compounds could induce apoptosis in cancer cells, suggesting a mechanism for their anticancer effects .
Cardiovascular Effects
Another critical area of research involves the compound's role as a soluble epoxide hydrolase (sEH) inhibitor. Studies have demonstrated that specific derivatives can effectively lower blood pressure in spontaneously hypertensive rats without significantly affecting normotensive rats. This indicates potential therapeutic applications for hypertension .
The biological activities of 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives are believed to be linked to their ability to interact with various biological macromolecules. For example:
- sEH Inhibition : The compound's interaction with sEH suggests it may modulate lipid metabolism and inflammatory responses.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Study 1: Anticancer Activity
In a study focusing on the cytotoxicity of 2,8-Diazaspiro[4.5]decane derivatives against human colon cancer cell lines (HCT-116), researchers observed that certain substitutions on the phenylmethyl group enhanced antiproliferative activity compared to parent compounds. This highlights the importance of structural modifications in optimizing biological activity .
Case Study 2: Hypertension Treatment
A series of experiments conducted on spontaneously hypertensive rats demonstrated that oral administration of specific derivatives at doses of 30 mg/kg resulted in significant reductions in mean blood pressure. These findings support the potential use of these compounds as antihypertensive agents .
Research Findings Summary
The following table summarizes key findings related to the biological activities of 2,8-Diazaspiro[4.5]decane-1,3-dione:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
